N-(2-iodophenyl)-1-adamantanecarboxamide
Description
N-(2-Iodophenyl)-1-adamantanecarboxamide is a synthetic compound featuring a rigid adamantane backbone conjugated with a carboxamide group linked to a 2-iodophenyl substituent.
Properties
IUPAC Name |
N-(2-iodophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFOHHZXEWIBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of N-(2-iodophenyl)-1-adamantanecarboxamide with analogues bearing different aryl substituents:
Key Observations :
- Steric and Electronic Effects : The 2-iodo substituent in the target compound introduces significant steric bulk compared to smaller halogens (Cl, F) or alkoxy groups. This may hinder binding in narrow enzyme pockets but enhance interactions with hydrophobic domains .
- Solubility : Para-substituted derivatives (e.g., 4-ethoxy) exhibit improved aqueous solubility compared to ortho-substituted analogues due to reduced steric shielding of polar groups .
- Synthetic Yields : N-(3-Chlorophenyl)-1-adamantanecarboxamide is synthesized efficiently (85.3% yield) under optimized coupling conditions (130°C, 4 h), suggesting that electron-withdrawing meta-substituents favor reaction kinetics .
Stability and Toxicity Considerations
- Chemical Stability : Iodine’s susceptibility to photodehalogenation may limit the shelf-life of this compound compared to chloro or fluoro analogues .
- Toxicology: No comprehensive toxicity data are available for the target compound, though adamantane derivatives generally exhibit low acute toxicity.
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